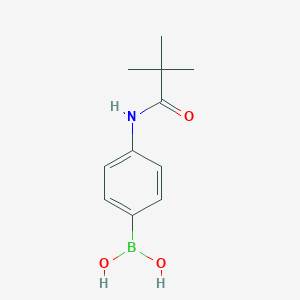

4-Pivalamidophenylboronic acid

Description

Properties

IUPAC Name |

[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCMGDXLWQRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624782 | |

| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-22-5 | |

| Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pivalamidophenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

For Immediate Release

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals on the Strategic Utility of 4-Pivalamidophenylboronic Acid.

[City, State, January 9, 2026] – In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of chemical building blocks, arylboronic acids stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of this compound (CAS No. 182344-22-5), a key intermediate for researchers and drug development professionals. We will delve into its synthesis, comprehensive characterization, and its application in the synthesis of bioactive molecules, supported by field-proven insights and detailed protocols.

Core Compound Specifications

This compound is a valuable reagent in organic synthesis, prized for its role in creating carbon-carbon bonds, which are fundamental to the structure of many pharmaceutical compounds.[1] The pivalamido group offers distinct steric and electronic properties that can enhance stability and influence the selectivity and yield of coupling reactions.[1]

| Property | Value |

| CAS Number | 182344-22-5 |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.07 g/mol |

| IUPAC Name | (4-pivalamidophenyl)boronic acid |

| Synonyms | N-(4-boronophenyl)pivalamide |

| Storage Conditions | 2-8°C, under inert gas |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-aminophenylboronic acid. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

4-Aminophenylboronic acid

-

Pivaloyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenylboronic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution. The use of a base is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Acylation: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The acidic wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield this compound as a white to off-white solid.

Comprehensive Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the tert-butyl protons. The aromatic protons typically appear as two doublets in the range of 7.5-8.0 ppm. The amide proton (NH) will present as a broad singlet, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbon attached to the boron atom will also be observable.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the synthesis of biaryl compounds, a common motif in many biologically active molecules.[2] The Suzuki-Miyaura coupling reaction provides a powerful and versatile method for the formation of C-C bonds.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Biaryl Amide RORγt Inhibitor Precursor

This protocol is adapted from the synthesis of potent, orally bioavailable, and CNS penetrant RORγt inhibitors, demonstrating the practical application of arylboronic acids in medicinal chemistry.[4][5]

Materials:

-

This compound (or a suitable protected analogue like (4-(tert-butoxycarbonylamino)phenyl)boronic acid)

-

Aryl halide (e.g., a substituted bromopyridine)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl amide product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its robust performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds, which are prevalent in a wide range of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key reagent in their synthetic endeavors, ultimately accelerating the development of novel therapeutics.

References

- (4-Pivalamidophenyl)boronic acid. MySkinRecipes. Accessed January 9, 2026.

- Ertl, P., & Rohde, B. (2012). Which boronic acids are used most frequently for the synthesis of bioactive molecules. ChemRxiv.

- Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. Accessed January 9, 2026.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

- Boronic acids used most frequently in the synthesis of bioactive molecules.

- Synthesis of biologically active boron-containing compounds. PubMed Central. Accessed January 9, 2026.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Wiley Online Library. Accessed January 9, 2026.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Accessed January 9, 2026.

- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central. Accessed January 9, 2026.

- Suzuki Coupling. Organic Chemistry Portal. Accessed January 9, 2026.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...

- Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. PubMed. Accessed January 9, 2026.

- US20130331602A1 - Process for preparing 4-borono-l-phenylalanine.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Accessed January 9, 2026.

- Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Accessed January 9, 2026.

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- Squaryl molecular metaphors – application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. Accessed January 9, 2026.

- Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Accessed January 9, 2026.

- Examples of biaryl structure applications.

- N-(4-Methoxyphenyl)pivalamide. PubMed Central. Accessed January 9, 2026.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 9, 2026.

- WO2017191565A1 - Process for preparation of macitentan.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Accessed January 9, 2026.

Sources

- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Pivalamidophenylboronic Acid: Properties, Applications, and Protocols for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Pivalamidophenylboronic acid, a key building block in modern organic synthesis. The document details the compound's fundamental physicochemical properties, with its molecular weight serving as a cornerstone for stoichiometric calculations in reaction chemistry. The primary focus is its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a vital tool in pharmaceutical research and drug development for the construction of biaryl scaffolds.[1] This guide elucidates the mechanistic underpinnings of the Suzuki-Miyaura reaction, provides a detailed and validated experimental protocol, and discusses the critical role of each reaction component. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The incorporation of the boronic acid moiety into organic molecules has revolutionized medicinal chemistry and materials science.[2] Once perceived as niche reagents, boronic acids are now central to the construction of complex molecular architectures, largely due to their unique reactivity and stability. Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[3][4]

This capability is paramount in drug discovery, where the biaryl motif is a common feature in pharmacologically active compounds. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated clinical success, demystifying earlier concerns about toxicity and paving the way for broader applications.[2][5] this compound emerges as a particularly valuable reagent in this class. The pivalamido group enhances the compound's stability and favorably influences its electronic and steric properties, often leading to improved selectivity and higher yields in coupling reactions.[1]

Physicochemical Properties of this compound

A precise understanding of a reagent's properties is fundamental to its successful application. The molecular weight dictates all stoichiometric considerations, while other parameters inform handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Weight | 221.07 g/mol | [6][7] |

| Chemical Formula | C₁₁H₁₆BNO₃ | [6][7] |

| CAS Number | 182344-22-5 | [6][7][8] |

| IUPAC Name | (4-pivalamidophenyl)boronic acid | [6] |

| Purity | Typically ≥98% | [6] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, under inert gas | [1] |

| Hazard Information | Irritant; may cause skin and eye irritation | [7] |

The pivaloyl (tert-butylcarbonyl) group is not merely passive. Its steric bulk can influence the orientation of the molecule during the transmetalation step of the catalytic cycle, and its electron-donating nature through resonance can modulate the nucleophilicity of the boronic acid, impacting reaction kinetics and efficiency.

The Suzuki-Miyaura Cross-Coupling: Mechanistic Rationale

The Suzuki-Miyaura reaction is a robust and versatile method for synthesizing biaryls, vinylarenes, and polyenes. The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is critical here; it forms a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the electropositive palladium center.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a robust, self-validating methodology for the coupling of this compound with a representative aryl bromide.

Objective: To synthesize N-(4'-methyl-[1,1'-biphenyl]-4-yl)pivalamide.

Reagents:

-

This compound (1.0 eq.)

-

4-Bromotoluene (1.1 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)

-

XPhos (0.04 eq.)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

-

Toluene (solvent)

-

Water (co-solvent)

Equipment:

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware

-

Heating mantle or oil bath

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, potassium phosphate, Palladium(II) Acetate, and the XPhos ligand.

-

Causality: Combining the solid reagents first in a dry vessel prevents premature reaction or degradation. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition of the aryl halide, which can be challenging with less reactive partners.[3]

-

-

Inert Atmosphere Establishment: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Causality: This degassing procedure is absolutely critical. The active Pd(0) species is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction. An inert atmosphere protects the catalyst throughout the reaction.[3]

-

-

Solvent Addition: Through the septum, add degassed toluene followed by degassed water via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (toluene:water).

-

Causality: The solvent system is biphasic. The organic phase (toluene) dissolves the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base (K₃PO₄). The reaction occurs at the interface. Degassing the solvents beforehand removes dissolved oxygen.[3]

-

-

Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the mixture vigorously to ensure adequate mixing between the two phases.

-

Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring maximizes the interfacial area between the organic and aqueous phases, which is essential for the base to activate the boronic acid and for transmetalation to occur.

-

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Causality: Regular monitoring prevents unnecessary heating of the product, which could lead to degradation, and confirms the consumption of starting materials.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Causality: This standard aqueous work-up removes the inorganic base and other water-soluble byproducts.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(4'-methyl-[1,1'-biphenyl]-4-yl)pivalamide.

-

Causality: Chromatography separates the desired product from any unreacted starting material, catalyst residues, and organic byproducts, ensuring high purity.

-

References

-

MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Diphenylamino)phenylboronic Acid. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

Sources

- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-pivalamidophenyl)boronic acid 98% | CAS: 182344-22-5 | AChemBlock [achemblock.com]

- 7. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 8. 182344-22-5|(4-Pivalamidophenyl)boronic acid|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of 4-Pivalamidophenylboronic Acid

An In-Depth Technical Guide to the Synthesis of 4-Pivalamidophenylboronic Acid

This compound is a pivotal building block in modern organic synthesis, primarily valued as a key intermediate for Suzuki-Miyaura cross-coupling reactions.[1] Its structural features—a stable, sterically hindered pivalamide group and a versatile boronic acid moiety—make it an indispensable reagent for constructing complex biaryl structures. These structures are central to the development of numerous active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The pivaloyl group not only imparts stability but also serves as a protected form of an aniline, offering synthetic flexibility for further functionalization.

This guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations that govern the synthesis.

Primary Synthesis Pathway: Direct Acylation of 4-Aminophenylboronic Acid

The most direct and widely employed route to this compound involves the nucleophilic acyl substitution of 4-aminophenylboronic acid with pivaloyl chloride. This approach is favored for its efficiency and high atom economy.

Reaction Scheme & Mechanism

The core of this synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 4-aminophenylboronic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide product. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Alternative two-step synthesis via borylation of an aryl halide.

Rationale for Experimental Design

-

Step 1 (Acylation) : This step is identical in principle to the primary pathway, protecting the amine and creating the pivalamide intermediate.

-

Step 2 (Borylation) : This is the key transformation.

-

Lithium-Halogen Exchange : A strong organolithium base, such as tert-butyllithium (t-BuLi), is used at very low temperatures (-78 °C) to selectively abstract the bromine atom, generating a highly reactive aryllithium intermediate. [3] * Borylation : The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃. [3][4] * Hydrolysis : An acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid product. [3] This method offers a powerful way to synthesize arylboronic acids from readily available aryl halides, providing an essential alternative to direct functionalization.

-

Application in Suzuki-Miyaura Cross-Coupling

The utility of this compound is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds. [5][6] In this reaction, the boronic acid is activated by a base to form a boronate species. This facilitates the transmetalation step with the palladium(II) complex, which has already undergone oxidative addition with an aryl halide. The final step, reductive elimination, expels the palladium(0) catalyst and generates the new biaryl product. [5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is a well-established and critical process for advancing chemical and pharmaceutical research. The primary pathway via direct acylation of 4-aminophenylboronic acid offers an efficient and straightforward route. For situations where starting materials dictate a different approach, the borylation of an N-protected aryl halide provides a robust alternative. A thorough understanding of the mechanisms and the rationale behind the experimental conditions, as detailed in this guide, empowers researchers to optimize these syntheses for scalability, purity, and yield, thereby accelerating the discovery and development of novel chemical entities.

References

- (4-Pivalamidophenyl)boronic acid - MySkinRecipes. MySkinRecipes.

- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. RSC Advances.

- (4-Pivalamidophenyl)boronic acid - Matrix Scientific.

- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. PubMed.

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- O-Pivaloyl hydroxylamine triflic acid - Organic Syntheses Procedure. Organic Syntheses.

- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.

- A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF - ResearchGate.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. University of Pittsburgh.

- Pivaloyl chloride - Wikipedia. Wikipedia.

- Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap.

- Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem.

- Pivaloyl Chloride | High-Purity Reagent | RUO - Benchchem. Benchchem.

Sources

- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of 4-Pivalamidophenylboronic Acid

This guide provides a comprehensive analysis of the spectral data for 4-pivalamidophenylboronic acid, a key intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the construction of complex biaryl scaffolds, often found in pharmaceuticals and functional materials, necessitates a thorough understanding of its structural and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both predicted spectral data based on analogous compounds and detailed experimental protocols for its characterization.

Molecular Structure and its Spectroscopic Implications

This compound combines the structural features of a phenylboronic acid and a pivalamide. The phenylboronic acid moiety is the reactive center for cross-coupling reactions, while the pivalamido group, with its bulky tert-butyl substituent, influences the molecule's electronic properties, solubility, and stability. These structural characteristics give rise to distinct signatures in various spectroscopic analyses.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the acylation of 4-aminophenylboronic acid with pivaloyl chloride. This procedure is adapted from a known method for the synthesis of 4-acetamidophenylboronic acid.[3]

Experimental Protocol:

-

Dissolution: In a three-necked flask, dissolve 4-aminophenylboronic acid (1 equivalent) in a suitable solvent such as chloroform (e.g., 10 mL per gram of starting material).

-

Cooling: Stir the solution and cool it to 5 °C using an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Work-up: Quench the reaction by adding water. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and then dry under vacuum to yield this compound.

Caption: Synthetic scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data, based on the analysis of analogous compounds such as 4-acetamidophenylboronic acid and the known effects of the pivaloyl group.[3][4]

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | d | 2H | Aromatic (ortho to -B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded.[5] |

| ~7.6 - 7.7 | d | 2H | Aromatic (ortho to -NHCO) | Protons ortho to the amide group are also deshielded, but to a slightly lesser extent than those ortho to the boronic acid. |

| ~9.5 - 10.5 | s (broad) | 1H | Amide (-NH) | The amide proton signal is typically broad and appears downfield. |

| ~8.0 (broad) | s | 2H | Boronic acid (-B(OH)₂) | The protons of the boronic acid hydroxyl groups are acidic and often appear as a broad singlet. |

| ~1.3 | s | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[6][7] |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176 - 178 | Carbonyl (C=O) | The carbonyl carbon of the amide group is significantly deshielded.[8] |

| ~140 - 142 | Aromatic (C-NHCO) | The aromatic carbon attached to the amide nitrogen. |

| ~135 - 137 | Aromatic (ortho to -B(OH)₂) | Aromatic carbons ortho to the boronic acid group. |

| ~130 - 132 | Aromatic (C-B(OH)₂) | The ipso-carbon attached to the boron atom often shows a broader signal and can sometimes be difficult to observe. |

| ~118 - 120 | Aromatic (ortho to -NHCO) | Aromatic carbons ortho to the amide group. |

| ~39 - 41 | Quaternary C (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group.[9] |

| ~27 - 29 | Methyl (-C(CH₃ )₃) | The three equivalent methyl carbons of the tert-butyl group.[9] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The predicted key vibrational frequencies are listed below.[11][12][13][14]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 - 3200 | O-H Stretch (broad) | Characteristic broad absorption due to hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~3300 | N-H Stretch | Amide N-H stretching vibration.[11][12][13] |

| ~1660 - 1680 | C=O Stretch (Amide I) | Strong absorption due to the carbonyl group of the amide.[11][12][14] |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Absorptions characteristic of the aromatic ring. |

| ~1530 | N-H Bend (Amide II) | Bending vibration of the N-H bond coupled with C-N stretching.[12] |

| ~1350 - 1410 | B-O Stretch | Asymmetric stretching of the B-O bonds in the B(OH)₂ group. |

| ~1100 - 1200 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |

| ~700 - 750 | C-H Bend (Aromatic) | Out-of-plane bending of the C-H bonds on the 1,4-disubstituted benzene ring. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₆BNO₃ would be at m/z 221.12.

-

Major Fragmentation Pathways:

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Analysis: The mass-to-charge ratio of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 3. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 4. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Methyl pivaloylacetate(55107-14-7) 1H NMR [m.chemicalbook.com]

- 7. Pivaloyl chloride(3282-30-2) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Pivaloyl chloride(3282-30-2) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ias.ac.in [ias.ac.in]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Pivalamidophenylboronic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4-Pivalamidophenylboronic Acid

This compound, a key building block in modern organic synthesis, has garnered significant attention, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is well-documented, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.[1][2] The pivalamido group imparts unique stability and electronic properties, influencing the selectivity and yield of these coupling reactions.[1] However, the successful application of this versatile reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility in organic solvents.

This guide provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular principles that dictate its solubility, offer field-proven methodologies for its experimental determination, and provide a practical framework for solvent selection in research and development settings. For the drug development professional, understanding and predicting solubility is paramount for reaction optimization, purification, and formulation, ultimately impacting the efficiency and scalability of synthetic routes.

Molecular Structure and its Influence on Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute (this compound) and the solvent. A guiding principle in predicting solubility is the concept of "like dissolves like," which underscores the importance of matching polarity between the solute and solvent.[3]

The structure of this compound features distinct polar and non-polar regions that dictate its solubility profile:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).

-

The Phenyl Ring: This aromatic core is non-polar and contributes to solubility in solvents with similar characteristics through van der Waals forces.

-

The Pivalamido Group (-NHC(O)C(CH₃)₃): This group has a polar amide linkage capable of hydrogen bonding, but the bulky, non-polar tert-butyl group can sterically hinder these interactions and also contributes to solubility in less polar solvents.

The interplay of these features suggests that this compound will exhibit favorable solubility in polar organic solvents, with reduced solubility in non-polar hydrocarbon solvents. It is also important to consider that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact solubility measurements.[4]

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the known behavior of structurally similar arylboronic acids and general principles of chemical interactions.[5][6][7][8] The following table provides a qualitative and estimated summary of its solubility in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can engage in strong hydrogen bonding with the boronic acid and amide functionalities. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups and the amide N-H. The overall polarity of the solvent facilitates the dissolution of the polar functional groups. Phenylboronic acid itself shows high solubility in ketones and ethers.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the phenyl ring and, to a lesser extent, the polar functional groups. Chloroform has been shown to be a good solvent for some boronic acid esters.[6] |

| Ethers | Diethyl Ether | Moderate | While less polar than THF, diethyl ether can still engage in some hydrogen bonding and solvate the molecule. Phenylboronic acid exhibits high solubility in ethers.[5] |

| Aromatic | Toluene | Low | The non-polar nature of toluene interacts favorably with the phenyl ring, but it is a poor solvent for the highly polar boronic acid and amide groups. |

| Aliphatic | Hexane, Heptane | Insoluble | These non-polar solvents have very weak interactions with the polar functional groups of this compound, leading to poor solvation. Phenylboronic acid has very low solubility in hydrocarbon solvents.[5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial with a screw cap. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should have a constant amount of undissolved solid at the bottom.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

For finer particles, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Quantification:

-

Accurately transfer a known volume of the filtered saturated solution into a pre-weighed vial.

-

Evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

The difference in weight gives the mass of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

-

To express solubility in mol/L, divide the result by the molecular weight of this compound (221.07 g/mol ).[9]

-

Causality in Experimental Design: Why This Protocol Works

-

Use of Excess Solute: This ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve under the specified conditions.

-

Constant Temperature: Solubility is highly sensitive to temperature fluctuations. Maintaining a constant temperature is essential for obtaining reproducible and accurate data.

-

Extended Equilibration Time: This allows the dynamic process of dissolution and precipitation to reach a steady state, ensuring that the measured concentration is the true equilibrium solubility.

-

Filtration of Supernatant: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Gravimetric Analysis: The evaporation and weighing of the dissolved solid is a direct and robust method for quantification, minimizing the need for analytical standards and calibration curves that might be required for spectroscopic methods.

Conclusion: A Practical Framework for Researchers

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. This guide has provided a comprehensive overview of the factors influencing its solubility, a qualitative assessment of its behavior in various organic solvents, and a detailed, validated protocol for its experimental determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of innovation. The principles and methodologies outlined herein provide a robust framework for navigating the challenges associated with the solubility of this important synthetic building block.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

MDPI. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid. Retrieved from [Link]

Sources

- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 2. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

Navigating the Nuances of 4-Pivalamidophenylboronic Acid: An In-depth Technical Guide to Stability and Storage

For Immediate Release

[SHANGHAI, CN – January 9, 2026] – As the landscape of drug discovery and development continues to evolve, the demand for robust and well-characterized building blocks is paramount. 4-Pivalamidophenylboronic acid, a key intermediate in the synthesis of various pharmaceutical candidates, presents unique challenges and opportunities related to its chemical stability. This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling.

Understanding the Core Moiety: The Inherent Reactivity of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the very features that make them versatile reagents also contribute to their inherent instability. The boron atom in this compound is electrophilic and susceptible to a variety of transformations that can impact its purity and reactivity over time. Understanding these potential degradation pathways is the first step toward ensuring the long-term integrity of this critical reagent.

The stability of arylboronic acids is influenced by several factors, including substitution on the aromatic ring, moisture content, temperature, light exposure, and pH. The presence of the pivalamido group at the 4-position of the phenyl ring introduces specific electronic and steric effects that modulate the reactivity of the boronic acid moiety.

Key Degradation Pathways of this compound

Based on extensive studies of analogous arylboronic acids, two primary degradation pathways are of significant concern for this compound:

Formation of Boroxines (Anhydrides)

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This is a reversible equilibrium process that is highly sensitive to the presence of water.[1] In a dry environment, the equilibrium favors the formation of the boroxine. Conversely, in the presence of moisture, the boroxine can hydrolyze back to the monomeric boronic acid.[3]

While boroxine formation is a common phenomenon, it can be problematic for several reasons:

-

Stoichiometry: The conversion to a trimer alters the molecular weight, leading to inaccuracies in weighing and stoichiometric calculations for subsequent reactions.

-

Solubility: Boroxines often exhibit different solubility profiles compared to their corresponding boronic acids.

-

Reactivity: Although often still reactive in cross-coupling reactions, the kinetics and overall efficiency can be affected.

The equilibrium between the boronic acid and its boroxine is influenced by temperature, with higher temperatures generally favoring boroxine formation in the solid state by driving off water.[1]

Caption: Reversible equilibrium between this compound and its boroxine.

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (in this case, pivalanilide) and boric acid.[4] This process is often promoted by moisture and can be accelerated by acidic or basic conditions.[4] The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aryl ring.[4]

The pivalamido group is an electron-donating group, which can influence the susceptibility of the C-B bond to cleavage. While detailed kinetic studies on this compound are not extensively published, general trends suggest that both electron-donating and strongly electron-withdrawing groups can affect the rate of protodeboronation depending on the pH.[4]

Caption: Irreversible protodeboronation of this compound.

Oxidation

Oxidative degradation of the boronic acid moiety is another potential stability concern, particularly in the presence of oxidizing agents or under prolonged exposure to air.[5][6] This can lead to the formation of phenolic byproducts. The susceptibility to oxidation is a known characteristic of many boronic acids and can be influenced by factors such as pH and the presence of catalysts.[6]

Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above and ensure the long-term stability and purity of this compound, the following storage and handling conditions are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Lower temperatures slow down the rates of all chemical degradation pathways, including protodeboronation and the establishment of the boroxine equilibrium. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes exposure to atmospheric moisture, thereby inhibiting boroxine hydrolysis and protodeboronation. It also protects against oxidative degradation.[7] |

| Moisture | Store in a desiccator over a suitable drying agent (e.g., Drierite, silica gel) | Rigorous exclusion of moisture is critical to prevent both the hydrolysis of any formed boroxine and to minimize the rate of protodeboronation.[1][3] |

| Light | Store in an amber vial or in the dark | While specific photostability data for this compound is not widely available, many organic molecules are sensitive to light. Protection from light is a prudent measure to prevent potential photodegradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | A tightly sealed container is essential to maintain the inert atmosphere and prevent moisture ingress. Glass is generally preferred for its inertness. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to have robust analytical methods to assess its purity and degradation products. The following outlines a general protocol for a forced degradation study, which is a valuable tool for understanding the stability of a compound under various stress conditions.[8][9]

Analytical Methodology

A stability-indicating analytical method is essential to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[10]

Recommended HPLC Conditions (starting point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method development and validation are critical to ensure that the method can accurately and precisely quantify the parent compound and its degradants.

Forced Degradation Study Protocol

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[11][12]

Workflow for Forced Degradation Study:

Caption: General workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.[9]

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the sample before analysis.[9]

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time.[8]

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.[8]

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

-

-

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.

-

Peak Identification: If significant degradation is observed, techniques such as LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[10]

Conclusion: A Proactive Approach to Ensuring Quality

The stability of this compound is a critical parameter that directly impacts its utility and the reliability of experimental outcomes. By understanding the inherent degradation pathways—boroxine formation, protodeboronation, and oxidation—and implementing stringent storage and handling protocols, researchers can significantly preserve the integrity of this valuable reagent. A proactive approach, including the use of stability-indicating analytical methods and the principles of forced degradation studies, will empower scientists to confidently utilize this compound in their pursuit of novel therapeutics and chemical entities.

References

- BenchChem. Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Note. 2025.

- P.J. St-Jean, et al. Properties of a Model Aryl Boronic Acid and Its Boroxine. J Pharm Sci. 2006.

- Sigma-Aldrich. Safety Data Sheet for 4-(Pivaloylamino)phenylboronic acid.

- Y. Tokunaga, et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chem Eur J. 2005.

- ResearchGate. Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Request PDF.

- T. Kubo, et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. 2013.

- Wikipedia. Boroxine.

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- T. Kubo, et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. 2013.

- D. G. Hall. Structure, Properties, and Preparation of Boronic Acid Derivatives.

- C. Achilli, et al. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Cent Eur J Chem. 2013.

- V. R. S. S. G. G. P. S. S. R. K. V. S. N. M. K. S. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J Org Chem. 2013.

- American Chemical Society. Improving the oxidative stability of boronic acids through stereoelectronic effects.

- A. Kumar, et al. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.

- N. Oka, et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Org Lett. 2022.

- A. S. de Alaniz, et al.

- V. R. S. S. G. G. P. S. S. R. K. V. S. N. M. K. S. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J Org Chem. 2013.

- H. G. Kuivila, et al. Stability and Synthesis of Phenylboronic Acids. J Am Chem Soc. 1954.

- MySkinRecipes. (4-Pivalamidophenyl)boronic acid.

- P. A. W. van der Veken, et al. Boronic acid with high oxidative stability and utility in biological contexts.

- Pharmaguideline.

- S. W. Baertschi, et al. A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. 2019.

- ResearchGate. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Request PDF.

- A. S. K. S. Kumar.

- European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996.

- S. H. Lee, et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. J Pharm Sci. 2000.

- ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. Request PDF.

- MedCrave online.

- Veeprho.

- H. Liu, et al. a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. 2014.

- M. J. R. P. F. Fernandes, et al.

- ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,...

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 1996.

- Y. E. Aguirre-Chagala, et al. Phenylboronic Acid-Installed Polycarbonates for the pH-Dependent Release of Diol-Containing Molecules. ACS Macro Lett. 2014.

- ChemicalBook. Pyridine-4-boronic acid synthesis.

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

- ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

4-Pivalamidophenylboronic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 4-Pivalamidophenylboronic Acid

Abstract

This compound is a molecule of significant interest, belonging to a class of compounds renowned for their utility in organic synthesis and medicinal chemistry. Boronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions and have found applications as enzyme inhibitors, with bortezomib being a notable example in cancer therapy.[1][2][3] The solid-state structure of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, as it governs critical properties such as stability, solubility, and bioavailability. This guide provides a comprehensive technical workflow for researchers, scientists, and drug development professionals, detailing the process from synthesis to the complete elucidation and analysis of the crystal structure of this compound. It is designed not as a static review of a solved structure, but as a practical, field-proven guide to obtaining and understanding this vital data.

Introduction: The Significance of Solid-State Structure

Boronic acids are Lewis acids characterized by a vacant p-orbital on the boron atom, enabling them to form reversible covalent complexes with diols, a property leveraged in saccharide sensing and dynamic covalent chemistry.[2][4] In drug development, the precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical quality attribute. Different packing arrangements of the same molecule, or polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug formulation and intellectual property protection.

This whitepaper outlines the expert-driven, self-validating workflow required to determine and analyze the crystal structure of this compound, providing the causality behind experimental choices and establishing a framework for authoritative structural characterization.

Synthesis and Purification of Crystalline Material

The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of this compound can be achieved through a multi-step process, beginning with the protection of 4-bromoaniline.

Experimental Protocol: Synthesis & Purification

-

Amide Formation: React 4-bromoaniline with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield N-(4-bromophenyl)pivalamide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Purification I: Upon completion, the crude product is isolated via an aqueous workup to remove the base and salts. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity.

-

Boronic Acid Synthesis: The purified N-(4-bromophenyl)pivalamide is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: The reaction mixture is carefully warmed to room temperature and hydrolyzed with aqueous acid (e.g., 1 M HCl) to yield the final product, this compound.

-

Purification II: The final compound is isolated and purified via recrystallization. The choice of solvent is critical and will be a precursor to the crystallization screening. The purity of the final compound must be confirmed to be >99% by NMR, LC-MS, and elemental analysis before proceeding.

Crystallization: From Powder to High-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires systematic screening of various conditions. The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, water).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified viable solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days at a constant temperature. This method is straightforward but offers limited control.

-

Vapor Diffusion:

-

Liquid-Liquid: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

-

Solid-Liquid: This is a variation where the anti-solvent is a solid with a high vapor pressure.

-

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or subsequently, to a lower temperature (e.g., 4 °C).

The diagram below illustrates the logical workflow for identifying and optimizing crystallization conditions.

Caption: Workflow for Crystallization Screening and Optimization.

X-ray Diffraction: Elucidating the Atomic Structure

Once suitable single crystals are obtained, their three-dimensional structure can be determined using diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal.[5] A single crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is used to compute the electron density map of the molecule, and thus its structure.

-

Crystal Selection & Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on the diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Processing: The raw diffraction images are integrated, scaled, and corrected for experimental factors to produce a reflection file.

-

Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by metrics such as the R-factor and Goodness-of-Fit.

The final refined structure is reported in a standardized format. The table below presents a representative example of expected crystallographic data for this compound.

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₆BNO₃ |

| Formula Weight | 221.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.22 |

| Temperature (K) | 100 |

| R-factor (final) | < 0.05 |

Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase.[6][7] It is essential for confirming that the bulk material corresponds to the single crystal structure and for identifying different polymorphs.

-

Sample Preparation: Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Collection: Collect the PXRD pattern over a defined 2θ range (e.g., 2° to 40°).

-

Data Analysis: Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk material. Any significant differences may indicate the presence of impurities or a different polymorphic form.

Caption: Integrated workflow for SC-XRD and PXRD analysis.

Structural Analysis: Decoding Intermolecular Interactions

With the 3D structure solved, the next step is to analyze the intermolecular interactions that dictate the crystal packing. For this compound, the key functional groups are the boronic acid and the pivalamide moiety.

-

Boronic Acid Dimer: Phenylboronic acids almost universally form hydrogen-bonded dimers.[8][9] This involves two molecules associating through a pair of O-H···O hydrogen bonds, creating a robust, centrosymmetric R²₂(8) graph set motif. This is expected to be the primary and most influential interaction in the crystal structure.

-

Amide Interactions: The pivalamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form hydrogen-bonded chains (catemers) or tapes, linking the primary boronic acid dimers into a more complex, higher-dimensional network.

-

π-π Stacking: The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry (e.g., parallel-displaced or T-shaped) will depend on the steric influence of the bulky pivaloyl group.

The interplay of these interactions determines the final crystal packing and the resulting material properties.

Caption: Key intermolecular interactions governing crystal packing.

Conclusion

The determination of the crystal structure of this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. This guide has provided a comprehensive, expert-led workflow from synthesis and crystallization to definitive structural elucidation by X-ray diffraction and subsequent packing analysis. By following these self-validating protocols, researchers can obtain authoritative data on the solid-state structure, enabling the control of material properties and accelerating the path from discovery to application. The insights gained from the crystal structure provide a fundamental understanding of the material's behavior, which is indispensable for modern scientific research and development.

References

-

Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

Artrhur, K., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

-

Li, Y., et al. (2020). Design and discovery of boronic acid drugs. RSC Medicinal Chemistry. Available at: [Link]

-

Ample Organics. (2024). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Ample Organics. Available at: [Link]

-

Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. National Center for Biotechnology Information. Available at: [Link]